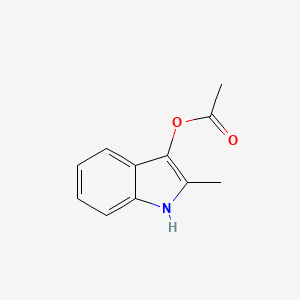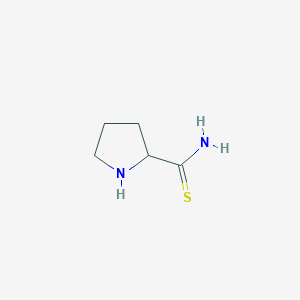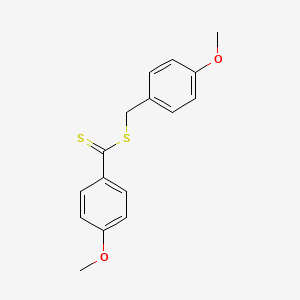![molecular formula C10H10BrN3 B13157356 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13157356.png)
1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Batch Synthesis: Involves the stepwise addition of reagents in a controlled environment, followed by purification and isolation of the final product.
Continuous Flow Synthesis: Utilizes a continuous flow reactor to streamline the synthesis process, allowing for higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine: A similar pyrazole derivative with a methyl group instead of an amine group.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with additional functional groups.
Uniqueness: 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromophenyl group enhances its potential for various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13-14/h1-6H,7H2,(H2,12,13) |
InChI Key |
DBBSEFYILLGCFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


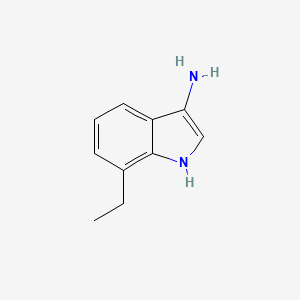
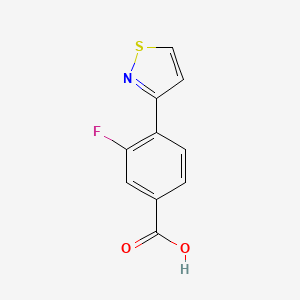
![1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13157280.png)
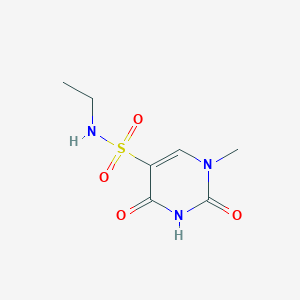

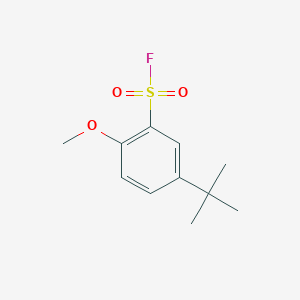
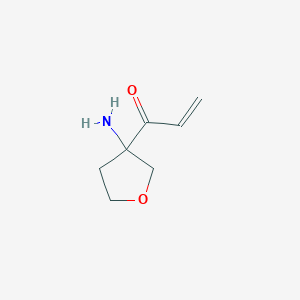



![N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13157346.png)
